Cas no 1369022-02-5 (Benzenesulfonyl fluoride, 4-(methylsulfonyl)-)

1369022-02-5 structure
Nome do Produto:Benzenesulfonyl fluoride, 4-(methylsulfonyl)-
N.o CAS:1369022-02-5
MF:C7H7FO4S2
MW:238.256483316422
CID:5189243
Benzenesulfonyl fluoride, 4-(methylsulfonyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenesulfonyl fluoride, 4-(methylsulfonyl)-
-
- Inchi: 1S/C7H7FO4S2/c1-13(9,10)6-2-4-7(5-3-6)14(8,11)12/h2-5H,1H3
- SMILES: C1(S(F)(=O)=O)=CC=C(S(C)(=O)=O)C=C1
Benzenesulfonyl fluoride, 4-(methylsulfonyl)- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-224365-5.0g |
4-methanesulfonylbenzene-1-sulfonyl fluoride |
1369022-02-5 | 95% | 5.0g |
$1240.0 | 2024-06-20 | |
Enamine | EN300-224365-2.5g |
4-methanesulfonylbenzene-1-sulfonyl fluoride |
1369022-02-5 | 95% | 2.5g |
$838.0 | 2024-06-20 | |
Enamine | EN300-224365-0.5g |
4-methanesulfonylbenzene-1-sulfonyl fluoride |
1369022-02-5 | 95% | 0.5g |
$410.0 | 2024-06-20 | |
Enamine | EN300-224365-10.0g |
4-methanesulfonylbenzene-1-sulfonyl fluoride |
1369022-02-5 | 95% | 10.0g |
$1839.0 | 2024-06-20 | |
Ambeed | A1072586-1g |
4-Methanesulfonylbenzene-1-sulfonyl fluoride |
1369022-02-5 | 95% | 1g |
$212.0 | 2024-04-24 | |
Enamine | EN300-224365-0.1g |
4-methanesulfonylbenzene-1-sulfonyl fluoride |
1369022-02-5 | 95% | 0.1g |
$376.0 | 2024-06-20 | |
Enamine | EN300-224365-0.05g |
4-methanesulfonylbenzene-1-sulfonyl fluoride |
1369022-02-5 | 95% | 0.05g |
$359.0 | 2024-06-20 | |
Enamine | EN300-224365-1.0g |
4-methanesulfonylbenzene-1-sulfonyl fluoride |
1369022-02-5 | 95% | 1.0g |
$428.0 | 2024-06-20 | |
Enamine | EN300-224365-0.25g |
4-methanesulfonylbenzene-1-sulfonyl fluoride |
1369022-02-5 | 95% | 0.25g |
$393.0 | 2024-06-20 | |
Ambeed | A1072586-5g |
4-Methanesulfonylbenzene-1-sulfonyl fluoride |
1369022-02-5 | 95% | 5g |
$617.0 | 2024-04-24 |
Benzenesulfonyl fluoride, 4-(methylsulfonyl)- Literatura Relacionada
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
1369022-02-5 (Benzenesulfonyl fluoride, 4-(methylsulfonyl)-) Produtos relacionados
- 53212-78-5(3-(Dipropylamino)sulfonylbenzoic Acid)
- 851094-55-8(N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-3-(trifluoromethyl)benzamide)
- 54377-02-5(Octanoyl L-Carnitine Chloride)
- 15498-71-2(2-(Dimethylamino)-2-methylpropyl 4-methylbenzene-1-sulfonate)
- 1266996-57-9(4-(2-chloro-6-fluorophenyl)-2-methylbutan-2-amine)
- 1215610-92-6(S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate)
- 2138099-27-9(4-Ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol)
- 5618-03-1(3-Cyclopropylpropanoic acid)
- 5669-19-2(2-Benzylacrylic Acid)
- 2229084-74-4(tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1369022-02-5)Benzenesulfonyl fluoride, 4-(methylsulfonyl)-

Pureza:99%/99%
Quantidade:1g/5g
Preço ($):191.0/555.0